molecular formula C31H24N4O7 B5011620 1-N,3-N-bis(4-acetylphenyl)-5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide

1-N,3-N-bis(4-acetylphenyl)-5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide

Cat. No.: B5011620
M. Wt: 564.5 g/mol
InChI Key: KWUUMDHBFQBUDZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the appropriate aromatic compounds. The acetyl and nitrobenzoyl groups could be introduced using standard acylation and nitration reactions, respectively. The isophthalamide group could be formed through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain two phenyl rings substituted with acetyl groups, connected by an isophthalamide group, which in turn is substituted with a nitrobenzoyl group .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. The acetyl groups could undergo nucleophilic acyl substitution reactions, while the nitro group could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings would likely make it relatively nonpolar and insoluble in water. The nitro group could potentially make the compound explosive under certain conditions .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the specific biological target. If it’s intended for use in a material or chemical process, its mechanism would depend on the specific reactions involved .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new materials or drugs, or as a reagent in chemical synthesis .

Properties

IUPAC Name

1-N,3-N-bis(4-acetylphenyl)-5-[(4-nitrobenzoyl)amino]benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O7/c1-18(36)20-3-9-25(10-4-20)32-30(39)23-15-24(31(40)33-26-11-5-21(6-12-26)19(2)37)17-27(16-23)34-29(38)22-7-13-28(14-8-22)35(41)42/h3-17H,1-2H3,(H,32,39)(H,33,40)(H,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUUMDHBFQBUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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